molecular formula C17H18N2O2S B4735567 N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide

Cat. No.: B4735567
M. Wt: 314.4 g/mol
InChI Key: SZCQYEVTGKMJHF-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the phenothiazine ring and a carboxamide group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

    Starting Materials: Phenothiazine, 3-methoxypropylamine, and a carboxylating agent.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: Phenothiazine is first reacted with 3-methoxypropylamine in the presence of a base like triethylamine to form the intermediate N-(3-methoxypropyl)phenothiazine. This intermediate is then treated with a carboxylating agent such as phosgene or carbonyl diimidazole to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Phenothiazine amines or alcohols.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic drugs.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine with antihistamine properties.

    Thioridazine: A phenothiazine used for its antipsychotic effects.

Uniqueness

N-(3-methoxypropyl)-10H-phenothiazine-10-carboxamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazines. Its methoxypropyl group and carboxamide functionality can influence its binding affinity and selectivity for various molecular targets, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

N-(3-methoxypropyl)phenothiazine-10-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-21-12-6-11-18-17(20)19-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)19/h2-5,7-10H,6,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQYEVTGKMJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.